1-(6-Morpholino-3-pyridinyl)-1-ethanone
Overview
Description
1-(6-Morpholino-3-pyridinyl)-1-ethanone is a chemical compound with the molecular formula C11H14N2O2 It is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-(6-Morpholino-3-pyridinyl)-1-ethanone can be achieved through several routes. One common method involves the reaction of 6-morpholinopyridine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often incorporate advanced purification techniques like recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
1-(6-Morpholino-3-pyridinyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions for these reactions include the use of catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation. Major products from these reactions include various substituted pyridines and morpholine derivatives .
Scientific Research Applications
1-(6-Morpholino-3-pyridinyl)-1-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(6-Morpholino-3-pyridinyl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit adenosine kinase, leading to increased levels of adenosine, which has various physiological effects, including anti-inflammatory and analgesic actions . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
1-(6-Morpholino-3-pyridinyl)-1-ethanone can be compared with other similar compounds, such as:
1-(6-Methylpyridin-3-yl)ethanone: This compound lacks the morpholine ring, which may result in different biological activities and chemical reactivity.
4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine: This compound shares the morpholine-pyridine structure but has additional functional groups that confer unique properties, such as potent adenosine kinase inhibition.
The uniqueness of this compound lies in its specific structural features, which allow for versatile chemical modifications and a broad range of applications in various fields of research .
Properties
IUPAC Name |
1-(6-morpholin-4-ylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-9(14)10-2-3-11(12-8-10)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDRYHNFFIICNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443057 | |
Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265107-43-5 | |
Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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